molecular formula C4H9NO2 B093306 N-(2-Hydroxyethyl)acetamide CAS No. 142-26-7

N-(2-Hydroxyethyl)acetamide

Cat. No.: B093306
CAS No.: 142-26-7
M. Wt: 103.12 g/mol
InChI Key: PVCJKHHOXFKFRP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)acetamide: is an organic compound with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol . It is also known by other names such as β-Hydroxyethylacetamide, N-Acetylethanolamine, and 2-Acetamidoethanol . This compound is characterized by the presence of an acetamide group attached to a hydroxyethyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)acetamide can be synthesized through the reaction of ethanolamine with acetic anhydride or acetyl chloride. The reaction typically proceeds under mild conditions, with the ethanolamine acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride or acetyl chloride, leading to the formation of this compound and acetic acid as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethanolamine and acetic anhydride in a controlled environment to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or toluene to facilitate the reaction and ease the separation of the product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-Hydroxyethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is utilized as a model compound to study the behavior of amides and their interactions with biological molecules. It is also used in the development of biochemical assays .

Medicine: Its structural similarity to certain bioactive molecules makes it a valuable compound in medicinal chemistry .

Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent. It is also employed in the formulation of personal care products, such as shampoos and lotions, due to its ability to enhance the stability and texture of emulsions .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)acetamide involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can participate in nucleophilic and electrophilic reactions, modulating the activity of enzymes and receptors . These interactions contribute to the compound’s effects in biological systems and its potential therapeutic applications.

Comparison with Similar Compounds

Comparison: N-(2-Hydroxyethyl)acetamide is unique due to its specific combination of a hydroxyethyl group and an acetamide group. This structure imparts distinct chemical and physical properties, such as solubility in water and organic solvents, and reactivity towards various chemical reagents. Compared to similar compounds, this compound offers a balance of hydrophilic and hydrophobic characteristics, making it versatile in both aqueous and non-aqueous environments .

Properties

IUPAC Name

N-(2-hydroxyethyl)acetamide
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InChI

InChI=1S/C4H9NO2/c1-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
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InChI Key

PVCJKHHOXFKFRP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCO
Source PubChem
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID6044804
Record name N-(2-Hydroxyethyl)acetamide
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Molecular Weight

103.12 g/mol
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Physical Description

Liquid, Brown liquid; [Hawley] Colorless or yellow liquid; [MSDSonline]
Record name Acetamide, N-(2-hydroxyethyl)-
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Record name Acetylethanolamine
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Boiling Point

166-167 °C @ 8 MM HG
Record name ACETYLETHANOLAMINE
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Flash Point

176.6 °C, 350 °F OC
Record name Acetylethanolamine
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Solubility

SOL IN ALL PROP IN WATER; SOL IN HOT ACETONE; SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER
Record name ACETYLETHANOLAMINE
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Density

1.1079 @ 25 °C/4 °C
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Vapor Pressure

0.001 [mmHg]
Record name Acetylethanolamine
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Color/Form

NEEDLES (ACETONE), BROWN, VISCOUS LIQUID

CAS No.

142-26-7
Record name N-(2-Hydroxyethyl)acetamide
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Record name Acetylethanolamine
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Record name N-(2-Hydroxyethyl)acetamide
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Melting Point

63-65 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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